Luteinizing hormone-releasing factor (pig), 5-L-phenylalanine-, acetate (salt), hydrate

Overview

Description

Synthesis Analysis

Luteinizing hormone (LH) is a glycoprotein hormone that is co-secreted along with follicle-stimulating hormone by the gonadotrophin cells in the adenohypophysis (anterior pituitary) . LH and FSH are made from similar genes and thus have similar properties. They are both glycoproteins made up of an alpha and beta subunit. The alpha subunit is the same between the two hormones, and the beta subunit of each is different and gives each hormone its biological specificity . Specifically, the alpha subunit of LH is made up of 92 amino acids, and the beta subunit is made up of 120 amino acids. Combined, these two subunits have a mass of 28 kDa .Molecular Structure Analysis

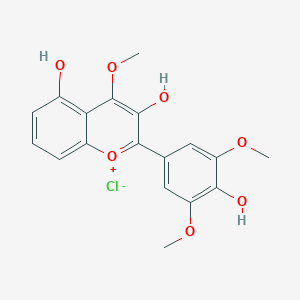

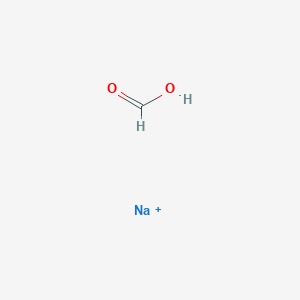

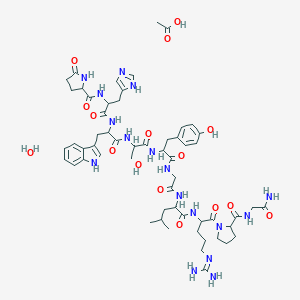

The molecular structure of Luteinizing hormone-releasing factor (pig), 5-L-phenylalanine-, acetate (salt), hydrate is defined by its molecular formula C₅₅H₇₅N₁₇O₁₂ (CH₃COOH + H ₂O). The alpha subunit of LH is made up of 92 amino acids, and the beta subunit is made up of 120 amino acids .Scientific Research Applications

Diagnostic Agent for Pituitary Function

Gonadorelin diacetate is used as a diagnostic tool to assess the functional capacity of the anterior pituitary gonadotropes . It helps in evaluating the pituitary’s response by stimulating the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are key hormones in reproductive function.

Treatment of Hypogonadotropic Hypogonadism

This compound is instrumental in treating hypogonadotropic hypogonadism, a condition characterized by low levels of gonadotropins, which are essential for sexual development and reproduction . It is used to simulate the physiological release of GnRH from the hypothalamus, thereby aiding in the treatment of this condition.

Induction of Ovulation

Gonadorelin diacetate is used to induce ovulation in women with hypothalamic amenorrhea, a condition where menstruation stops due to a problem with the hypothalamus . This application is particularly significant in the field of fertility treatments.

Management of Delayed Puberty

In cases of delayed puberty, gonadorelin diacetate can be administered to simulate the natural release of GnRH from the hypothalamus, thus triggering the onset of puberty .

Research on Reproductive Disorders

The compound is used in scientific research to study various reproductive disorders. Researchers utilize it to understand the underlying mechanisms of these disorders and to develop potential treatments.

Veterinary Medicine

In veterinary medicine, gonadorelin diacetate is used for the treatment of ovarian follicular cysts in dairy cattle. It has been shown to be effective in inducing ovulation, which is crucial for the fertility management of livestock .

Exploring GnRH Pulse Dynamics

Gonadorelin diacetate is used in research to explore the pulsatility of GnRH secretion. This pulsatility is necessary for proper reproductive function and is a complex process that involves the regulation of FSH and LH synthesis and release .

Development of Therapeutic Agents

The study of gonadorelin diacetate’s mechanism of action aids in the development of new therapeutic agents that can mimic or modulate the natural hormone’s effects for various clinical applications .

Mechanism of Action

Target of Action

Gonadorelin diacetate, also known as Luteinizing hormone-releasing factor (pig), 5-L-phenylalanine-, acetate (salt), hydrate or UNII-2RG1XQ1NYJ, primarily targets the anterior pituitary gland . The anterior pituitary gland plays a crucial role in the endocrine system, regulating the release of various hormones.

Mode of Action

Gonadorelin diacetate is a synthetic form of the naturally occurring gonadotropin-releasing hormone (GnRH). It stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland . The release of these hormones is controlled by the frequency and amplitude of GnRH pulses, as well as the feedback of androgens and estrogens .

Biochemical Pathways

Gonadorelin diacetate affects the GnRH pathway , which controls a complex process of follicular growth, ovulation, and corpus luteum maintenance in females, and spermatogenesis in males . The pulsatility of GnRH secretion, which is necessary for correct reproductive function, has been observed in all vertebrates .

Pharmacokinetics

Gonadorelin diacetate is metabolized by hydrolysis . It has a distribution half-life of 2 to 10 minutes and a very short terminal half-life of 10 to 40 minutes . These properties impact the bioavailability of the compound and necessitate the use of infusion pumps for its clinical use .

Result of Action

The primary result of Gonadorelin diacetate’s action is the release of LH and FSH from the anterior pituitary gland . This leads to a series of downstream effects, including follicular growth, ovulation, and corpus luteum maintenance in females, and spermatogenesis in males .

properties

IUPAC Name |

acetic acid;N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13.C2H4O2.H2O/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBWZCWPKJOGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H81N17O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33515-09-2 (Parent) | |

| Record name | Gonadorelin acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052699486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gonadorelin diacetate | |

CAS RN |

52699-48-6 | |

| Record name | Gonadorelin acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052699486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acetic acid;N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.